molecular formula C9H12N2O B13647192 5-Cyclopropoxy-6-methylpyridin-2-amine

5-Cyclopropoxy-6-methylpyridin-2-amine

Cat. No.: B13647192
M. Wt: 164.20 g/mol
InChI Key: NPDWIHWVLYVUQH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-methylpyridin-2-amine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 5-Cyclopropoxy-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid . The reaction typically occurs under mild conditions, making it efficient and environmentally friendly. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Cyclopropoxy-6-methylpyridin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Cyclopropoxy-6-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate certain signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

5-Cyclopropoxy-6-methylpyridin-2-amine can be compared with other pyridine derivatives such as 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique cyclopropoxy group in this compound provides distinct properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-cyclopropyloxy-6-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2O/c1-6-8(12-7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3,(H2,10,11)

InChI Key

NPDWIHWVLYVUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)OC2CC2

Origin of Product

United States

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